

# OTS964 Hydrochloride: A Potent TOPK Inhibitor Targeting Cytokinesis in Cancer

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: OTS964 hydrochloride

Cat. No.: B560098

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## Abstract

**OTS964 hydrochloride** is a selective and orally active small molecule inhibitor of T-LAK cell-originated protein kinase (TOPK), a serine/threonine kinase overexpressed in a multitude of human cancers and correlated with poor prognosis.[1] This technical guide provides a comprehensive overview of **OTS964 hydrochloride**, focusing on its mechanism of action, its profound effects on critical signaling pathways, and detailed methodologies for its preclinical evaluation. Through the inhibition of TOPK, OTS964 disrupts cytokinesis, leading to polyploidy and subsequent apoptosis in cancer cells, and has demonstrated complete tumor regression in xenograft models.[2][3] This document serves as a resource for researchers investigating novel anti-cancer therapeutics and for professionals in drug development exploring the clinical potential of TOPK inhibition.

## Introduction

T-LAK cell-originated protein kinase (TOPK), also known as PDZ-binding kinase (PBK), is a member of the MAPKK-like serine/threonine kinase family.[3] Its expression is typically restricted to proliferating cells and is notably upregulated in a wide array of malignancies, including lung, breast, and colon cancers.[1][4] High TOPK expression is often associated with aggressive tumor phenotypes and unfavorable patient outcomes.[1] TOPK plays a crucial role in mitosis, particularly in the process of cytokinesis, the final stage of cell division.[1][3] Its

pivotal role in cancer cell proliferation and its limited expression in healthy adult tissues make it an attractive target for cancer therapy.[1][4]

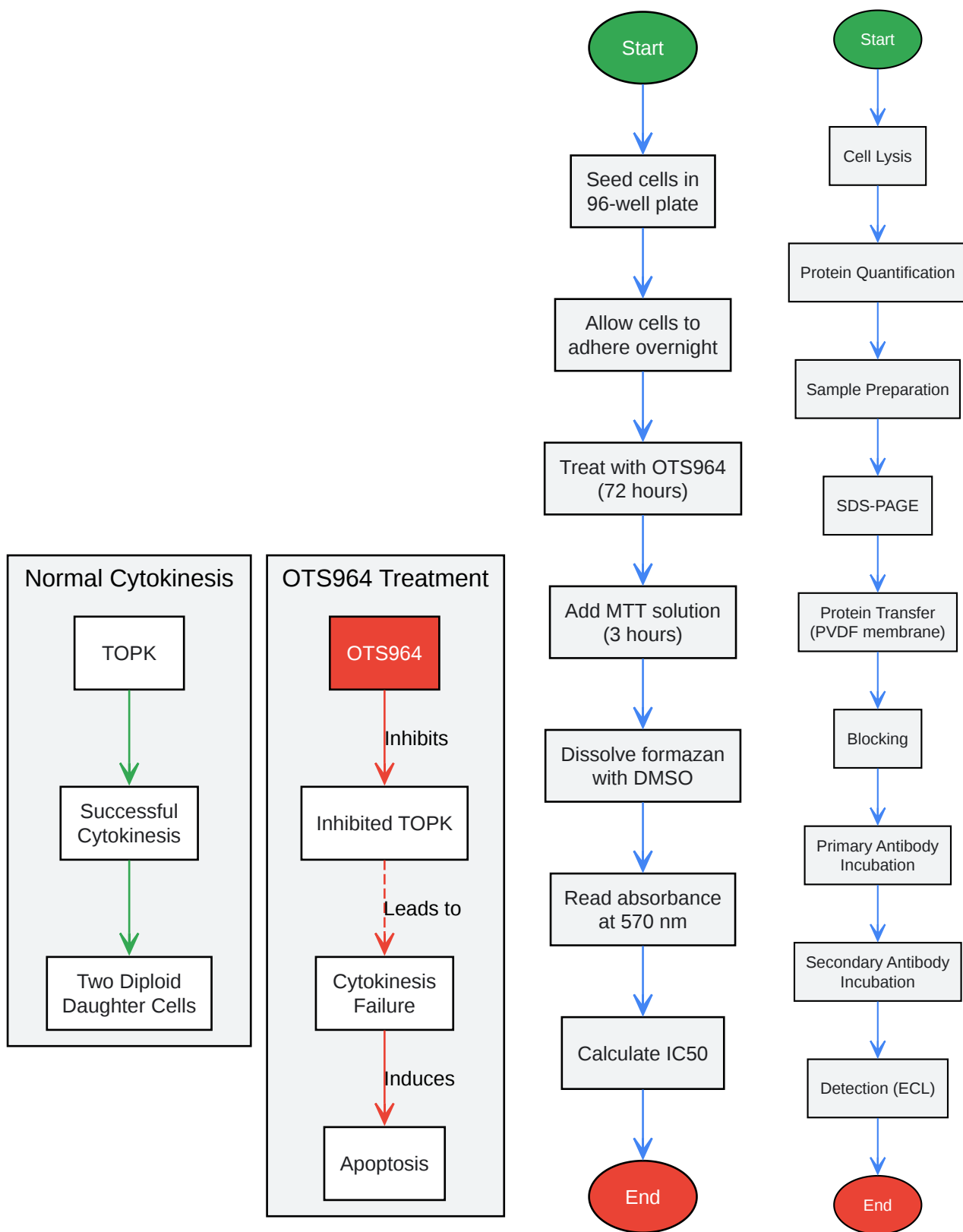
**OTS964 hydrochloride** is a potent and selective inhibitor of TOPK, developed as a promising anti-cancer agent.[5][6] This guide delves into the molecular interactions and cellular consequences of TOPK inhibition by OTS964, presenting quantitative data, detailed experimental protocols, and visual representations of the affected signaling pathways.

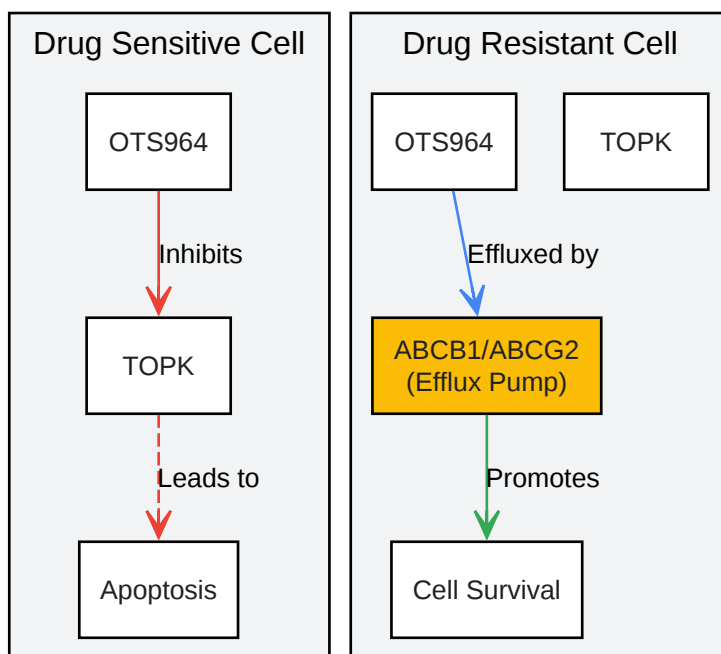
## Mechanism of Action and Signaling Pathways

**OTS964 hydrochloride** exerts its primary anti-neoplastic effects through the direct inhibition of TOPK kinase activity.[5][6] It is a high-affinity inhibitor with a reported IC<sub>50</sub> of 28 nM.[6][7] Additionally, OTS964 has been identified as a potent inhibitor of cyclin-dependent kinase 11 (CDK11), binding to CDK11B with a dissociation constant (K<sub>d</sub>) of 40 nM.[7][8]

## Inhibition of the TOPK Signaling Pathway and Induction of Cytokinesis Failure

The primary mechanism of action of OTS964 is the disruption of cytokinesis.[2][3] TOPK is essential for the successful completion of this final stage of cell division. Inhibition of TOPK by OTS964 leads to a failure in the separation of daughter cells, resulting in the formation of multinucleated cells and ultimately triggering apoptosis.[1][4] Treatment with OTS964 has been shown to decrease the autophosphorylation of TOPK at Threonine 9 and the phosphorylation of its downstream substrate, histone H3 at Serine 10.[9]





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- To cite this document: BenchChem. [OTS964 Hydrochloride: A Potent TOPK Inhibitor Targeting Cytokinesis in Cancer]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b560098#ots964-hydrochloride-and-its-effect-on-signaling-pathways]

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